Cas no 149836-35-1 (L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI))
149836-35-1 structure
Product Name:L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)
CAS No:149836-35-1
MF:C48H78N20O14
MW:1159.25852823257
CID:100064
PubChem ID:10418781
Update Time:2025-04-18
L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)
- H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER- NH2
- L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-g...
- GPRPPERHQS-NH2
- H-GLY-PRO-ARG-PRO-PRO-GLU-ARG-HIS-GLN-SER-NH2
- 149836-35-1
-
- Inchi: 1S/C48H78N20O14/c49-21-36(71)66-17-3-8-32(66)43(79)63-29(7-2-16-58-48(54)55)45(81)68-19-5-10-34(68)46(82)67-18-4-9-33(67)44(80)62-28(12-14-37(72)73)40(76)60-26(6-1-15-57-47(52)53)39(75)64-30(20-25-22-56-24-59-25)42(78)61-27(11-13-35(50)70)41(77)65-31(23-69)38(51)74/h22,24,26-34,69H,1-21,23,49H2,(H2,50,70)(H2,51,74)(H,56,59)(H,60,76)(H,61,78)(H,62,80)(H,63,79)(H,64,75)(H,65,77)(H,72,73)(H4,52,53,57)(H4,54,55,58)/t26-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
- InChI Key: PQLNWCQBOLBZSM-WJKAUMHWSA-N
- SMILES: O=C([C@@H]1CCCN1C([C@H](CCC/N=C(\N)/N)NC([C@@H]1CCCN1C(CN)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CO)=O)CCC(N)=O)=O)CC1=CN=CN1)=O)CCC/N=C(\N)/N)=O)CCC(=O)O)=O
Computed Properties
- Exact Mass: 1158.60063724g/mol
- Monoisotopic Mass: 1158.60063724g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 16
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 82
- Rotatable Bond Count: 33
- Complexity: 2370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -10.8
- Topological Polar Surface Area: 563Ų
L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI) Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
149836-35-1 (L-Serinamide,glycyl-L-prolyl-L-arginyl-L-prolyl-L-prolyl-L-a-glutamyl-L-arginyl-L-histidyl-L-glutaminyl- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent